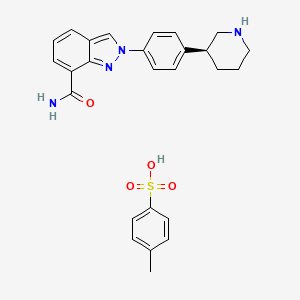

Niraparib tosylate

Vue d'ensemble

Description

Le tosilate de niraparib est une forme salifiée du niraparib, un inhibiteur de la poly(ADP-ribose) polymérase. Il est principalement utilisé dans le traitement du cancer épithélial de l’ovaire, des trompes de Fallope ou du péritoine primaire récurrent. En inhibant les enzymes poly(ADP-ribose) polymérase, le tosilate de niraparib induit une cytotoxicité dans les cellules cancéreuses, ce qui en fait un agent thérapeutique précieux en oncologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tosilate de niraparib implique plusieurs étapes, en commençant par l’acide nitrobenzoïque de 3-méthyl-2. Le processus comprend l’estérification, l’hydroformylation méthylique, la réaction de base de Schiff, la cyclisation, l’amidation, la dé-BOC et la résolution chirale. Cette méthode est efficace, facile à mettre en œuvre et adaptée à la production industrielle .

Méthodes de production industrielle

La production industrielle du tosilate de niraparib suit généralement les voies de synthèse mentionnées ci-dessus, avec une optimisation pour la fabrication à grande échelle. Le processus garantit une pureté et un rendement élevés, ce qui le rend viable pour la production commerciale .

Analyse Des Réactions Chimiques

Hydrolysis to Niraparib Freebase

Niraparib tosylate undergoes hydrolysis in basic media to regenerate the freebase form. This reaction is critical for isolating the active pharmaceutical ingredient (API) during manufacturing .

Reaction Conditions :Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | |

| Reaction Time | 30 minutes | |

| Yield | 75.9% | |

| Temperature | Room temperature (20°C) |

Formation of Zwitterionic Salt-Cocrystal

A novel zwitterionic salt-cocrystal (NIR·TOS·PRO) was synthesized by combining this compound with L-proline. This multicomponent solid enhances solubility while maintaining bioequivalence to the monohydrate form .

Reaction Scheme :Characterization Data :

| Technique | Findings | Source |

|---|---|---|

| Single-crystal XRD | Confirmed zwitterionic structure | |

| Dissolution Studies | Comparable solubility to monohydrate |

Solid-State Mechanochemical Reactions

Mechanochemical methods were employed to synthesize stable crystalline forms of this compound, including Forms APO-I and APO-II .

Reaction Conditions for APO-I :

| Parameter | Details | Source |

|---|---|---|

| Co-former | Urea | |

| Solvent | Acetonitrile | |

| Milling Time | 30 minutes per cycle |

Reaction Conditions for APO-II :

| Parameter | Details | Source |

|---|---|---|

| Co-former | Oxalic acid | |

| Solvent | Methanol | |

| Milling Time | 30 minutes per cycle |

Key Outcomes :

- APO-I : 1:1 molar ratio with urea, confirmed via NMR .

- APO-II : 1:1.5 hydrate stoichiometry, validated by TGA .

Degradation Under Stress Conditions

While specific degradation pathways are not fully detailed in the provided sources, this compound’s susceptibility to hydrolysis (via esterase-mediated cleavage) and photolytic decomposition is inferred from its carboxylesterase metabolism .

Applications De Recherche Scientifique

Ovarian Cancer Treatment

Niraparib tosylate is primarily indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have responded to platinum-based chemotherapy. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) among patients treated with niraparib compared to placebo:

- NOVA Study : In a pivotal phase III trial, patients receiving niraparib had a median PFS of 20.9 months compared to 5.7 months for those on placebo (hazard ratio 0.26) .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapies:

- Radiation Therapy : this compound has been shown to enhance the effectiveness of radiation therapy. A study reported that combining niraparib with radiation significantly reduced cell proliferation and increased apoptosis in esophageal cancer cells . The combination therapy resulted in a markedly higher tumor suppression rate compared to either treatment alone.

Case Study: Radiosensitization

A preclinical study investigated the radiosensitizing effects of this compound on esophageal squamous cell carcinoma. The results indicated that:

- The combination of niraparib and radiation led to a significant decrease in colony formation efficiency (P < 0.01).

- Cell apoptosis was significantly higher in the combination group compared to either treatment alone.

- The study concluded that down-regulation of FANCG may be related to the enhanced radiosensitivity observed .

Safety Profile

The safety profile of this compound has been extensively documented. In clinical settings:

- Adverse events (AEs) were reported in 98% of patients treated with niraparib, with grade 3 or 4 AEs occurring in 65% of cases . Common AEs included thrombocytopenia (28%), anemia (25%), and neutropenia (11%).

- A real-world study involving 514 patients confirmed similar findings regarding hematological AEs, with manageable rates of toxicity through dose adjustments .

Comparative Data Table

Mécanisme D'action

Le tosilate de niraparib exerce ses effets en inhibant les enzymes poly(ADP-ribose) polymérase, en particulier la poly(ADP-ribose) polymérase-1 et la poly(ADP-ribose) polymérase-2. Ces enzymes jouent un rôle crucial dans la réparation de l’ADN. En bloquant leur activité, le tosilate de niraparib induit une cytotoxicité dans les cellules cancéreuses, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant un déficit en recombinaison homologue .

Comparaison Avec Des Composés Similaires

Composés similaires

Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé dans le traitement du cancer de l’ovaire.

Rucaparib : Similaire au niraparib, utilisé pour le traitement des cancers de l’ovaire et de la prostate.

Talazoparib : Un puissant inhibiteur de la poly(ADP-ribose) polymérase utilisé dans le traitement du cancer du sein.

Unicité du tosilate de niraparib

Le tosilate de niraparib se distingue par sa forte sélectivité envers la poly(ADP-ribose) polymérase-1 et la poly(ADP-ribose) polymérase-2, ce qui le rend très efficace pour induire une cytotoxicité dans les cellules cancéreuses. Sa biodisponibilité orale et son profil pharmacocinétique favorable renforcent encore son potentiel thérapeutique .

Activité Biologique

Niraparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), has garnered significant attention in cancer therapy, particularly for its role in enhancing radiosensitivity and its efficacy against various malignancies. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, and clinical implications supported by diverse research findings.

This compound functions primarily as a PARP inhibitor , disrupting the DNA repair process. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks (DSBs) when combined with other treatments such as radiation therapy. This mechanism is particularly effective in tumors with deficient homologous recombination repair pathways, such as those with BRCA mutations.

Pharmacodynamics and Pharmacokinetics

This compound exhibits selective inhibition with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2, indicating high potency against these targets . The compound has a molecular mass of 320.4 g/mol and is characterized by a high volume of distribution and a long elimination half-life, which supports its sustained therapeutic effects in vivo .

Key pharmacokinetic parameters include:

- C_max : Peak plasma concentration observed at approximately 2.49 hours post-administration.

- t_1/2 : Average terminal half-life of 92.5 hours , allowing for once-daily dosing .

Case Studies and Clinical Trials

-

Ovarian Cancer Treatment :

In pivotal studies, this compound demonstrated significant improvements in progression-free survival (PFS) among patients with recurrent platinum-sensitive ovarian cancer. In one study, patients with germline BRCA mutations experienced a median PFS of 21 months , compared to 5.5 months for those on placebo (HR 0.26; p < 0.0001) . -

Combination Therapy with Radiation :

A study assessing this compound's ability to enhance radiosensitivity in esophageal squamous cell carcinoma revealed that the combination treatment significantly reduced cell proliferation and increased apoptosis compared to radiation alone. The colony formation efficiency was markedly lower in the combination group (p < 0.01), indicating enhanced therapeutic efficacy .

In Vitro Studies

In vitro assays have shown that this compound increases the formation of PARP-DNA complexes, leading to enhanced cytotoxicity in cancer cells. The compound has been shown to:

- Induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

- Increase levels of γ-H2AX, a marker for DNA DSBs, confirming its role in promoting DNA damage .

In Vivo Studies

Xenograft models further support this compound's efficacy, demonstrating significant tumor growth inhibition when combined with radiotherapy compared to either treatment alone .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Target Proteins | PARP-1, PARP-2 |

| IC50 (PARP-1) | 3.8 nM |

| IC50 (PARP-2) | 2.1 nM |

| C_max | 540 ng/mL |

| t_1/2 | 92.5 hours |

| Median PFS (gBRCAmut) | 21 months |

| Median PFS (non-gBRCAmut) | 9.3 months |

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFHXWLJMNKNC-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026487 | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-73-9 | |

| Record name | Niraparib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAPARIB TOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.